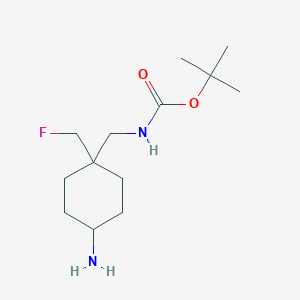
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an amino group and a fluoromethyl group. The molecular formula of this compound is C13H25FN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the amino group: The amino group can be introduced through nucleophilic substitution reactions using amine precursors.
Formation of the carbamate group: The tert-butyl carbamate group can be formed by reacting the amino-substituted cyclohexyl compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways . The fluoromethyl group may enhance the compound’s stability and reactivity by influencing electronic properties.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate: Similar structure but with a hydroxy group instead of an amino group.
tert-Butyl (4-aminocyclohexyl)carbamate: Lacks the fluoromethyl group, making it less reactive in certain conditions.
Uniqueness
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate is unique due to the presence of both an amino group and a fluoromethyl group on the cyclohexyl ring. This combination of functional groups provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H25FN2O2 |
|---|---|
Molecular Weight |
260.35 g/mol |
IUPAC Name |
tert-butyl N-[[4-amino-1-(fluoromethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H25FN2O2/c1-12(2,3)18-11(17)16-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,15H2,1-3H3,(H,16,17) |
InChI Key |
IOOAZRHQWUUOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)N)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















